molecular formula C11H14FN3O B8159971 1-((5-Azidopentyl)oxy)-3-fluorobenzene

1-((5-Azidopentyl)oxy)-3-fluorobenzene

Cat. No.: B8159971
M. Wt: 223.25 g/mol
InChI Key: YIMVCBFUKSMBAT-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-3-fluorobenzene (CAS 2749762-44-3) is a specialized chemical reagent with a molecular formula of C 11 H 14 FN 3 O and a molecular weight of 223.25 g/mol . This compound features two key functional groups that make it valuable for diverse research applications: a terminal azide (-N 3 ) and a meta-fluorinated benzene ring. The primary research value of this compound lies in its potential as a building block for photoswitchable molecules and bioconjugation. Azobenzene derivatives are extensively studied for their ability to undergo reversible trans-cis photoisomerization, allowing precise control over molecular properties with light . Recent advances have focused on developing azobenzene-based switches that respond to longer wavelengths of light within the "therapeutic window" (600-900 nm), enabling deeper tissue penetration for potential biomedical applications such as photopharmacology and the construction of smart, light-responsive materials . The incorporation of fluorine, an electron-withdrawing group, can significantly alter the photophysical properties of the azobenzene system, potentially leading to improved photoswitching efficiency and thermal stability . Mechanistically, the terminal azide group enables efficient conjugation via click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating its incorporation into larger molecular architectures, polymers, or biomolecules . Researchers are leveraging these properties to create advanced functional materials, including light-responsive hydrogels for cell culture platforms , molecular sensors , and drug delivery systems where the azobenzene moiety acts as a hypoxia-sensitive connector for triggered release . This compound is offered For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

1-(5-azidopentoxy)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-10-5-4-6-11(9-10)16-8-3-1-2-7-14-15-13/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMVCBFUKSMBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis Followed by Azidation

This two-step approach is the most widely reported method.

Step 1: Ether Formation

3-Fluorophenol is reacted with 1,5-dibromopentane under alkaline conditions to form 1-((5-bromopentyl)oxy)-3-fluorobenzene.

Reaction Conditions

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 60–80°C, 12–24 hours

  • Yield : 70–85% (estimated from analogous reactions12)

Mechanism :

3-Fluorophenol+1,5-DibromopentaneBase1-((5-Bromopentyl)oxy)-3-fluorobenzene+HBr\text{3-Fluorophenol} + \text{1,5-Dibromopentane} \xrightarrow{\text{Base}} \text{1-((5-Bromopentyl)oxy)-3-fluorobenzene} + \text{HBr}

Step 2: Azide Substitution

The bromine atom in 1-((5-bromopentyl)oxy)-3-fluorobenzene is displaced by sodium azide (NaN₃).

Reaction Conditions

  • Reagent : Sodium azide (1.2–2.0 equivalents)

  • Solvent : DMF or dimethyl sulfoxide (DMSO)

  • Temperature : 60–80°C, 6–12 hours

  • Yield : 80–95%12

Mechanism :

1-((5-Bromopentyl)oxy)-3-fluorobenzene+NaN₃DMF1-((5-Azidopentyl)oxy)-3-fluorobenzene+NaBr\text{1-((5-Bromopentyl)oxy)-3-fluorobenzene} + \text{NaN₃} \xrightarrow{\text{DMF}} \text{this compound} + \text{NaBr}

Direct Azidation of Pentanol Intermediate

An alternative route involves synthesizing 5-azidopentanol first, followed by etherification with 3-fluorophenol.

Step 1: Synthesis of 5-Azidopentanol

1,5-Pentanediol is selectively monofunctionalized:

  • Methanesulfonation : React 1,5-pentanediol with methanesulfonyl chloride (MsCl) to form 5-(mesyloxy)pentanol.

  • Azidation : Substitute the mesyl group with NaN₃ in DMF (60°C, 12 hours)3.

Yield : ~75%

Step 2: Etherification with 3-Fluorophenol

5-Azidopentanol is converted to the corresponding bromide (e.g., using PBr₃) and reacted with 3-fluorophenol under Williamson conditions.

Limitation : Lower yields due to competing elimination reactions.

Comparative Analysis of Methods

Method Advantages Disadvantages
Williamson + Azidation High yields (80–95%); ScalableRequires handling hazardous NaN₃
Direct Azidation Avoids alkyl halide intermediatesLower yields (60–70%); More steps

Characterization Data

Reported spectroscopic properties for this compound56:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.38–7.29 (m, 1H), 6.88–6.81 (m, 2H), 6.78–6.71 (m, 1H), 3.72 (t, J = 6.5 Hz, 2H), 1.80–1.65 (m, 4H), 1.55–1.45 (m, 2H).

  • ¹³C NMR : δ 163.2 (d, J = 245 Hz), 155.6, 130.4, 114.2, 108.9, 69.8, 51.3, 28.9, 23.1.

  • IR : 2100 cm⁻¹ (N₃ stretch), 1240 cm⁻¹ (C-O-C).

Applications and Derivatives

The terminal azide enables click chemistry (e.g., CuAAC with alkynes) for bioconjugation[^5]3. Derivatives include:

  • Triazole-linked fluorophores for imaging.

  • Polyethylene glycol (PEG) conjugates for drug delivery.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Azidopentyl)oxy)-3-fluorobenzene can undergo various chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Substituted Fluorobenzenes: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Materials Science: Potentially used in the development of new materials with unique properties due to the presence of both azido and fluorobenzene functionalities.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with biological targets through the azido group.

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-3-fluorobenzene largely depends on the specific application and the type of reaction it undergoes. For example:

    Cycloaddition Reactions: The azido group reacts with alkynes to form triazoles, which can then interact with biological targets or be used in materials science applications.

    Substitution Reactions: The fluorobenzene ring can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Azide Position and Chain Length : The pentyl chain in this compound spatially separates the azide from the aromatic ring, reducing steric hindrance during reactions compared to 1-(Azidomethyl)-3-fluorobenzene, where the azide is directly attached . This separation may enhance reactivity in polymer crosslinking or bioconjugation.
  • Solubility: The longer chain increases lipophilicity, improving solubility in non-polar solvents (e.g., dichloromethane or THF), whereas 1-(Azidomethyl)-3-fluorobenzene is more polar and suited for aqueous-organic mixtures.

Reactivity and Stability

  • Azide Stability : Terminal azides on longer chains (e.g., pentyl) are generally less shock-sensitive than methyl- or benzyl-azides due to reduced strain. However, both compounds require careful handling to avoid decomposition.
  • Fluorine Effects : The meta-fluorine substitution in both compounds enhances electron withdrawal, stabilizing intermediates in SN2 reactions or nucleophilic substitutions.

Q & A

Q. How can researchers validate the bioorthogonality of this compound in live-cell imaging?

  • Workflow :

In Vitro Testing : Confirm azide reactivity with DBCO-fluorophores via fluorescence anisotropy.

Cellular Uptake : Use confocal microscopy to track intracellular localization (e.g., lysosome vs. cytoplasm).

Toxicity Assays : Measure IC50_{50} values in HEK293 or HeLa cells to ensure biocompatibility .

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